molecular formula C11H7N3 B14755456 Pyrimido[4,5-C]quinoline CAS No. 230-13-7

Pyrimido[4,5-C]quinoline

Cat. No.: B14755456
CAS No.: 230-13-7
M. Wt: 181.19 g/mol
InChI Key: KKXTYDYBYUZJTO-UHFFFAOYSA-N
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Description

Pyrimido[4,5-C]quinoline is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by a fused ring system consisting of a pyrimidine ring and a quinoline ring. The unique structure of this compound makes it a valuable scaffold for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[4,5-C]quinoline derivatives can be achieved through various synthetic routes. One common method involves the use of multi-component one-pot reactions, which are efficient and environmentally friendly. For example, the Biginelli-type reaction, Michael addition, and intermolecular cyclization are frequently employed . These reactions typically involve the use of barbituric or thiobarbituric acid, amines, and aldehydes .

Another approach involves the use of quinoline derivatives and isatins as starting materials . Recent advancements in green chemistry techniques have further improved the synthesis of this compound derivatives .

Industrial Production Methods

Industrial production of this compound derivatives often involves large-scale multi-component reactions. These methods are designed to maximize yield and minimize waste. The use of continuous flow reactors and automated synthesis platforms has also been explored to enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

Pyrimido[4,5-C]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

    Cyclo-condensation: Aldehydes, amines

Major Products Formed

The major products formed from these reactions include various substituted this compound derivatives, which exhibit a range of biological activities .

Mechanism of Action

Comparison with Similar Compounds

Pyrimido[4,5-C]quinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its ability to serve as a versatile scaffold for the development of a wide range of therapeutic agents, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

230-13-7

Molecular Formula

C11H7N3

Molecular Weight

181.19 g/mol

IUPAC Name

pyrimido[4,5-c]quinoline

InChI

InChI=1S/C11H7N3/c1-2-4-10-8(3-1)9-5-12-7-14-11(9)6-13-10/h1-7H

InChI Key

KKXTYDYBYUZJTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CN=CN=C3C=N2

Origin of Product

United States

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